N-[4-(acetylamino)phenyl]-7-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxepine ring, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the acetamidophenyl and carboxamide groups further enhances its chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenol with a suitable benzoxepine precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium on carbon (Pd/C) and solvents like acetic anhydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, hydrogen gas, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial in determining the efficiency and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an analgesic or anti-inflammatory compound.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways related to pain, inflammation, or other physiological processes. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of prostaglandin inhibition and interactions with serotonergic and opioid pathways .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): A widely used analgesic and antipyretic compound with a simpler structure.
Phenacetin: An analgesic and antipyretic compound structurally similar to paracetamol but with different pharmacological properties.
Sulfonamides: A class of compounds with similar functional groups but different core structures and applications
Uniqueness
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide stands out due to its benzoxepine ring, which imparts unique chemical and biological properties. This structural feature differentiates it from simpler compounds like paracetamol and phenacetin, potentially offering novel therapeutic benefits and applications .
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-13-3-8-19-16(11-13)12-15(9-10-25-19)20(24)22-18-6-4-17(5-7-18)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
WVVMQYNHVRUWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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